

Dimethylaminoethyl Stearate: An Assessment of Safety and Biocompatibility Data

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Compound of Interest

Compound Name: Dimethylaminoethyl stearate

Cat. No.: B15187340

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A comprehensive review of publicly available data reveals a significant scarcity of information regarding the safety and biocompatibility of **Dimethylaminoethyl stearate** (CAS: 39840-30-7). While this cationic lipid has potential applications in drug delivery and cosmetics, a thorough toxicological profile has not been established in the scientific literature. This guide summarizes the limited available information and highlights the critical data gaps that need to be addressed by researchers and drug development professionals.

Chemical and Physical Properties

Dimethylaminoethyl stearate is the ester of stearic acid and 2-(dimethylamino)ethanol. Its structure combines a long, hydrophobic alkyl chain from stearic acid with a tertiary amine group, rendering it a cationic lipid at physiological pH. This amphiphilic nature allows it to self-assemble into structures like micelles and liposomes, making it a candidate for the formulation of lipid nanoparticles for drug and gene delivery.

Property	Value	Source
Molecular Formula	C22H45NO2	PubChem[1]
Molecular Weight	355.6 g/mol	PubChem[1]
CAS Number	39840-30-7	PubChem[1]
IUPAC Name	2-(dimethylamino)ethyl octadecanoate	PubChem[1]

Safety and Biocompatibility: A Landscape of Missing Data

A diligent search of scientific databases and regulatory documents for safety and biocompatibility data on **Dimethylaminoethyl stearate** yielded minimal specific information. The following is a summary of the current state of knowledge.

Cytotoxicity

No peer-reviewed studies detailing the in vitro cytotoxicity of **Dimethylaminoethyl stearate** were identified. To assess its potential as a safe excipient for drug delivery, a comprehensive panel of cytotoxicity assays would be required.

Future Recommended Experiments:

- **Cell Viability Assays:** Testing the compound at various concentrations on a range of relevant cell lines (e.g., hepatocytes, endothelial cells, immune cells) using assays such as MTT, XTT, or LDH release.
- **Apoptosis and Necrosis Assays:** Utilizing techniques like Annexin V/Propidium Iodide staining and caspase activity assays to understand the mechanism of cell death induced by the compound.
- **Hemocompatibility Assays:** Evaluating the lytic effect of the compound on red blood cells (hemolysis assay).

In Vivo Toxicity

There is a lack of publicly available data from in vivo studies to determine the acute or chronic toxicity of **Dimethylaminoethyl stearate**. Key toxicological endpoints remain uncharacterized.

Future Recommended Experiments:

- **Acute Toxicity Studies:** Determining the LD50 (median lethal dose) through oral, dermal, and intravenous administration in animal models.

- **Repeated Dose Toxicity Studies:** Assessing the effects of sub-chronic and chronic exposure on organ function, hematology, and clinical chemistry.
- **Genotoxicity and Mutagenicity Assays:** Investigating the potential for DNA damage using tests like the Ames test, micronucleus assay, and chromosomal aberration assay.

Immunological Response

The potential for **Dimethylaminoethyl stearate** to elicit an immune response is a critical consideration for its use in drug delivery systems. Cationic lipids, in general, have been known to interact with components of the immune system. However, no specific data on the immunogenicity of **Dimethylaminoethyl stearate** was found.

Future Recommended Experiments:

- **Cytokine Profiling:** Measuring the release of pro-inflammatory and anti-inflammatory cytokines from immune cells (e.g., PBMCs, macrophages) upon exposure to the compound.
- **Complement Activation Assays:** Assessing the potential for the compound to activate the complement system, a key component of the innate immune response.
- **In Vivo Immunogenicity Studies:** Evaluating the antibody response and potential for hypersensitivity reactions in animal models.

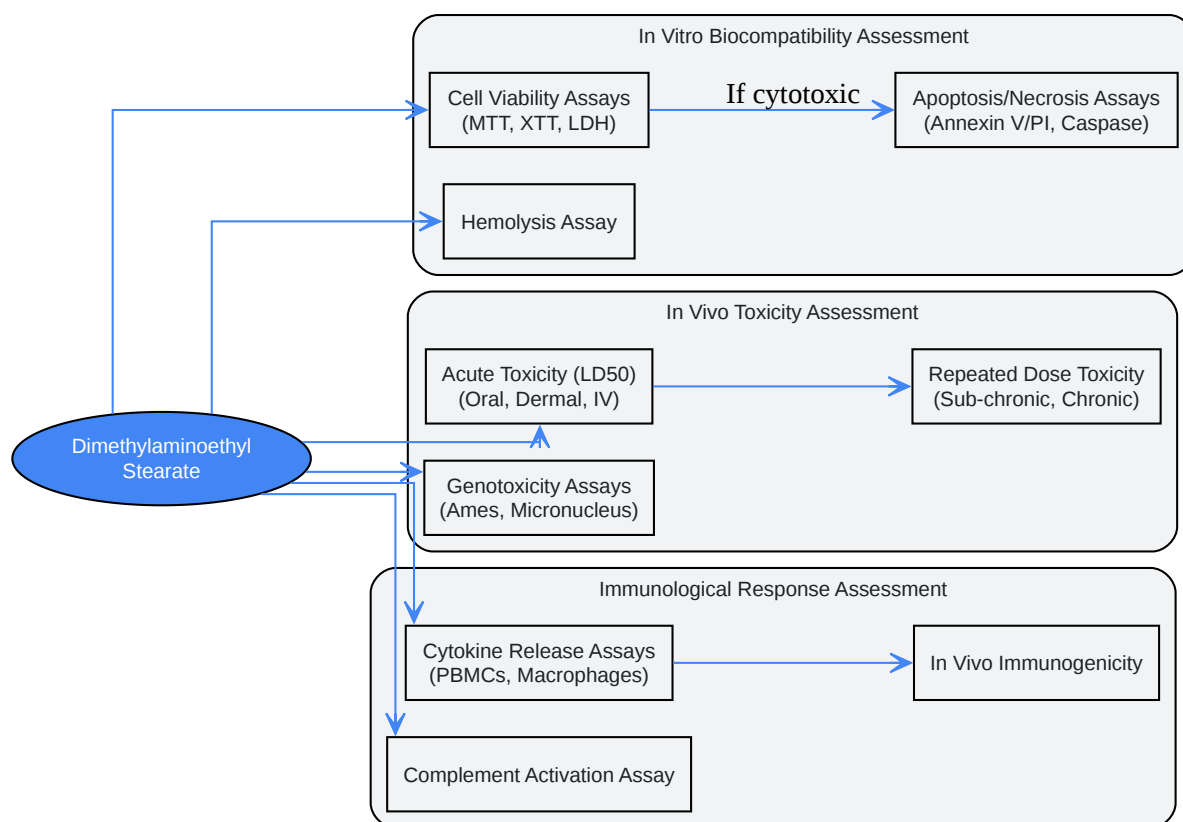
Regulatory Status and Related Information

Information from regulatory bodies is sparse. An evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) noted that "Octadecanoic acid, 2-(dimethylamino)ethyl ester" is not considered for in-depth evaluation as it is not commercially active in Australia[2]. This suggests a low current exposure risk in that region but does not provide any inherent safety data.

A United States patent (US7667067B1) describes an enzymatic, solvent-free synthesis for cosmetic emulsifiers, including DMAE stearate, and suggests that the resulting products are biocompatible for topical applications[3]. However, this patent does not contain formal toxicological studies.

Experimental Workflows and Logical Relationships

Given the absence of specific experimental data, the following diagrams illustrate the logical workflow for a comprehensive safety and biocompatibility assessment of **Dimethylaminoethyl stearate**.



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Logical Workflow for Safety and Biocompatibility Assessment.

Conclusion and Future Directions

The current publicly available information is insufficient to make a definitive assessment of the safety and biocompatibility of **Dimethylaminoethyl stearate**. While its chemical properties

make it an interesting candidate for various applications, particularly in drug delivery, the lack of fundamental toxicological data is a major impediment to its development and regulatory approval.

For researchers and drug development professionals, this represents a critical knowledge gap that must be filled through rigorous, systematic study. The experimental protocols and workflows outlined above provide a roadmap for the necessary investigations. Until such data becomes available, the use of **Dimethylaminoethyl stearate** in formulations, especially for internal use, should be approached with significant caution. It is imperative that the scientific community undertakes the necessary studies to fully characterize the safety profile of this and other novel excipients to ensure the development of safe and effective medicines.

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